molecular formula C16H15N B2919556 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline CAS No. 28707-60-0

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline

Cat. No.: B2919556
CAS No.: 28707-60-0
M. Wt: 221.303
InChI Key: MIVJDFRJYARCBN-UHFFFAOYSA-N
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Description

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a phenylmethylidene group attached to the quinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline typically involves the condensation of an appropriate aldehyde with a tetrahydroquinoline derivative. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethylidene group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved would vary based on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8-position, known for its chelating properties and use in metal ion detection.

    Quinoline: The parent compound, which serves as a precursor to many derivatives with diverse applications.

    Phenylmethylidene derivatives: Compounds with similar structural motifs, used in various chemical and biological studies.

Uniqueness

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the phenylmethylidene group and the tetrahydroquinoline ring. This combination can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(8Z)-8-benzylidene-6,7-dihydro-5H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVJDFRJYARCBN-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=C\C3=CC=CC=C3)/C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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